An In-depth Technical Guide to 2-Chloroethyl Acetate
An In-depth Technical Guide to 2-Chloroethyl Acetate
CAS Number: 542-58-5
This technical guide provides a comprehensive overview of 2-Chloroethyl acetate (B1210297), a significant bifunctional chemical intermediate. Targeted at researchers, scientists, and professionals in drug development, this document delves into its chemical and physical properties, synthesis, and reactivity, alongside detailed experimental protocols and safety information.
Physicochemical and Spectroscopic Properties
2-Chloroethyl acetate, also known as acetic acid 2-chloroethyl ester, is a colorless to light yellow liquid.[1] It is recognized for its role as a biochemical tool in proteomics research and as a versatile intermediate in pharmaceutical synthesis.[2][3]
Table 1: Physicochemical Properties of 2-Chloroethyl Acetate
| Property | Value | Reference(s) |
| CAS Number | 542-58-5 | [2] |
| Molecular Formula | C₄H₇ClO₂ | [2] |
| Molecular Weight | 122.55 g/mol | [2] |
| Density | 1.16 g/cm³ | [4][5] |
| Boiling Point | 145 °C | [4][5] |
| Flash Point | 54 °C | [4][6] |
| Refractive Index | 1.42 | [6][7] |
| Water Solubility | Insoluble | [4][6] |
| Solubility in other solvents | Soluble in Alcohol | [6][7] |
Table 2: Spectroscopic Data for 2-Chloroethyl Acetate
| Spectroscopic Technique | Key Features and Peaks | Reference(s) |
| ¹H NMR | Expected signals include a singlet for the acetyl methyl protons and two triplets for the ethylene (B1197577) protons. | [8] |
| ¹³C NMR | Expected signals for the methyl carbon, carbonyl carbon, and the two ethylene carbons. | [9] |
| FTIR | A characteristic sharp band for the carbonyl group (C=O) stretching vibration is expected around 1740 cm⁻¹. | [3] |
| Mass Spectrometry | Molecular ion peak (M+) at m/z 122. Key fragments would include peaks corresponding to the loss of the chloroethyl group and the acetyl group. | [8] |
Synthesis and Purification
While specific literature detailing the synthesis of 2-chloroethyl acetate is not abundant, a plausible and efficient method is the esterification of 2-chloroethanol (B45725) with acetic acid or its anhydride, a common reaction in organic synthesis.
Experimental Protocol: Synthesis of 2-Chloroethyl Acetate
Materials:
-
2-Chloroethanol
-
Acetic anhydride
-
Sulfuric acid (catalyst)
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
In a round-bottom flask, combine one molar equivalent of 2-chloroethanol with 1.2 molar equivalents of acetic anhydride.
-
Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.
-
Attach a reflux condenser and heat the mixture to reflux for 2-3 hours.
-
After cooling to room temperature, carefully pour the reaction mixture into a separatory funnel containing a saturated sodium bicarbonate solution to neutralize the excess acid.
-
Extract the aqueous layer with a suitable organic solvent, such as diethyl ether.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
Experimental Protocol: Purification by Fractional Distillation
Procedure:
-
Set up a fractional distillation apparatus.
-
The crude 2-chloroethyl acetate is heated in the distillation flask.
-
Collect the fraction that distills at approximately 145 °C, which corresponds to the boiling point of 2-chloroethyl acetate.[4][5]
Caption: Synthesis and Purification Workflow for 2-Chloroethyl Acetate.
Chemical Reactivity and Applications
2-Chloroethyl acetate's reactivity is primarily dictated by the electrophilic nature of the carbon atom bonded to the chlorine and the ester functional group.
Nucleophilic Substitution
The chlorine atom serves as a good leaving group, making the adjacent carbon susceptible to nucleophilic attack. This Sₙ2 reactivity is a cornerstone of its utility in organic synthesis, allowing for the introduction of the 2-acetoxyethyl group into various molecules.
Hydrolysis
The ester group can undergo hydrolysis under both acidic and basic conditions to yield 2-chloroethanol and acetic acid or its corresponding salt.[6] The kinetics of hydrolysis for chloro-substituted alkyl acetates have been studied, indicating that the reaction proceeds via different mechanisms depending on the reaction conditions.[6]
Applications in Pharmaceutical and Chemical Research
2-Chloroethyl acetate is a valuable building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[2] Its bifunctional nature allows for sequential or orthogonal chemical modifications. In the realm of chemical proteomics, it can be used as a probe to study protein interactions and functions.[3][10]
Caption: Nucleophilic Substitution Reaction of 2-Chloroethyl Acetate.
Analytical Methods
The purity and identity of 2-chloroethyl acetate can be determined using standard analytical techniques.
Experimental Protocol: GC-MS Analysis
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
A non-polar capillary column, such as one with a 100% dimethylpolysiloxane stationary phase, is suitable.
Procedure:
-
Sample Preparation: Prepare a dilute solution of 2-chloroethyl acetate in a volatile organic solvent like n-hexane.[11]
-
Injection: Inject a small volume (e.g., 1 µL) of the sample into the GC inlet.
-
GC Separation: Employ a suitable temperature program to separate the components of the sample. A typical program might start at a low temperature and ramp up to a higher temperature to ensure the elution of all components.
-
MS Detection: As the components elute from the GC column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a molecular fingerprint that can be used to identify the compound by comparing it to a spectral library.
Safety and Handling
2-Chloroethyl acetate is a hazardous chemical and must be handled with appropriate safety precautions.
Table 3: Hazard and Safety Information for 2-Chloroethyl Acetate
| Hazard Category | GHS Hazard Statements | Precautionary Statements | Reference(s) |
| Flammability | H226: Flammable liquid and vapor. | P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. P233: Keep container tightly closed. P240: Ground/bond container and receiving equipment. P241: Use explosion-proof electrical/ventilating/lighting equipment. P242: Use only non-sparking tools. P243: Take precautionary measures against static discharge. | [6][7] |
| Acute Toxicity (Oral) | H300: Fatal if swallowed. | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301 + P310 + P330: IF SWALLOWED: Immediately call a POISON CENTER/doctor. Rinse mouth. | [6][7] |
| General Handling | - | Wear protective gloves/protective clothing/eye protection/face protection. Store in a well-ventilated place. Keep cool. | [7] |
Upon thermal decomposition, 2-chloroethyl acetate may emit highly toxic fumes of hydrogen chloride.[12] It is incompatible with strong oxidizing agents and strong bases.[13]
References
- 1. spectrabase.com [spectrabase.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. CN101844978A - Synthesis method of 2-(2-chloroethoxy) acetic acid - Google Patents [patents.google.com]
- 5. Ethyl 2-chloroacetoacetate synthesis - chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. ekwan.github.io [ekwan.github.io]
- 8. benchchem.com [benchchem.com]
- 9. Mechanistic insights into the hydrolysis of 2-chloroethyl ethyl sulfide: the expanded roles of sulfonium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bot Verification [rasayanjournal.co.in]
- 12. Ethyl chloroacetate | C4H7ClO2 | CID 7751 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. ia800302.us.archive.org [ia800302.us.archive.org]
